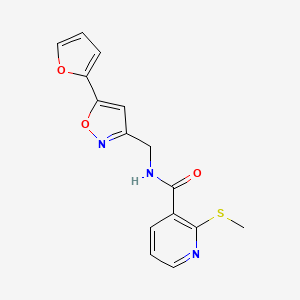

![molecular formula C21H25N3O6S2 B2586770 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 881042-26-8](/img/structure/B2586770.png)

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide, commonly known as DSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail. In

Applications De Recherche Scientifique

Antioxidant Activity Enhancement

Benzothiazole derivatives, including those structurally related to N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide, have been studied for their antioxidating activities. In high-fat diet-fed mice, these compounds have shown potential to enhance antioxidating activities by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing malondialdehyde (MDA) levels. This suggests their role in mitigating oxidative stress and related diseases (Hua Erbin, 2013).

Antimicrobial and Anticancer Properties

Benzothiazole compounds have been recognized for their potent antimicrobial and anticancer activities. For instance, derivatives containing the benzimidazole and imidazoline moieties, synthesized through the reaction of substituted 2-aminobenzothiazoles, exhibited significant antibacterial and antifeedant properties. These findings highlight the potential of such compounds in developing new therapeutic agents against bacterial infections and cancer (M. Chaudhary et al., 2011).

Pharmacological Enhancements

The incorporation of the 3,4,5-trimethoxybenzamide moiety into other heterocyclic compounds, such as oxadiazoles and imidazolinones, has shown to enhance pharmacological activities, including antimicrobial actions. This synergy suggests the importance of the trimethoxybenzamide structure in enhancing drug efficacy, which could be crucial in the design and development of new therapeutic drugs (N. Joshi et al., 1997).

Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity. Compounds exhibiting class III electrophysiological activity comparable to sematilide, a clinical trial phase selective class III agent, indicate the potential of benzothiazole derivatives in cardiac arrhythmia treatment. This showcases the versatility of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide related compounds in medical applications beyond their traditional use (T. K. Morgan et al., 1990).

Propriétés

IUPAC Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S2/c1-6-24(7-2)32(26,27)14-8-9-15-18(12-14)31-21(22-15)23-20(25)13-10-16(28-3)19(30-5)17(11-13)29-4/h8-12H,6-7H2,1-5H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMWIUOCMVJSTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2586690.png)

![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)

![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)

methanone](/img/structure/B2586701.png)

![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)

![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)